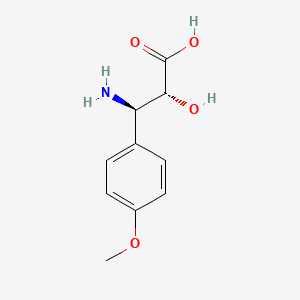

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, commonly known as L-AP4, is an amino acid analog that has been extensively studied for its potential therapeutic uses. L-AP4 is a powerful agonist of metabotropic glutamate receptors, which are widely distributed in the central nervous system.

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

- The asymmetric synthesis and determination of absolute configurations of certain derivatives of (2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid have been explored. A study described the synthesis of a benzylic hydroxylation metabolite, where the absolute configurations of diastereoisomers were assigned (Shetty & Nelson, 1988).

Functional Modification in Polymer Science

- The compound has been used for functional modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including a derivative of (2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, which enhanced their thermal stability and biological activities (Aly & El-Mohdy, 2015).

Synthesis and Evaluation in Pharmacology

- Novel derivatives of this compound have been synthesized and evaluated for their potential antioxidant, anti-inflammatory, and antiulcer activities. Certain compounds exhibited significant effects comparable to standard treatments (Subudhi & Sahoo, 2011).

Structural Investigations and Crystallography

- Structural investigations, including X-ray crystallography, spectroscopic methods, and quantum chemical calculations, have been performed on derivatives of this compound, providing insights into the molecular interactions and stability of these compounds (Venkatesan et al., 2016).

Renewable Building Blocks in Materials Science

- Derivatives of (2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid have been used as renewable building blocks for enhancing reactivity in materials science. An example includes the reaction with bio-based amines to form bio-based benzoxazine end-capped molecules, suitable for a wide range of applications (Trejo-Machin et al., 2017).

Corrosion Inhibition in Industrial Applications

- Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors, particularly for copper in acidic solutions. The studies include both chemical and electrochemical methods to demonstrate their inhibitory properties (Abu-Rayyan et al., 2022).

properties

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDQTUROESJWHM-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465495 |

Source

|

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

CAS RN |

55610-83-8 |

Source

|

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2913320.png)

![Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI)](/img/structure/B2913326.png)

![3-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2913333.png)